Product packaging for Ethyl 3-(chlorosulfonyl)isonicotinate(Cat. No.:CAS No. 306936-12-9)

Ethyl 3-(chlorosulfonyl)isonicotinate

Cat. No.: B1585667
CAS No.: 306936-12-9
M. Wt: 249.67 g/mol
InChI Key: USJWOJZNWZSBGK-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Derivatives and Sulfonyl Chlorides in Organic Synthesis

The significance of Ethyl 3-(chlorosulfonyl)isonicotinate is best understood by examining its constituent chemical families: pyridine derivatives and sulfonyl chlorides.

Pyridine Derivatives: Pyridine (C₅H₅N) is a heterocyclic organic compound whose six-membered ring structure is fundamental to numerous areas of chemistry. youtube.com Pyridine derivatives are ubiquitous in organic synthesis, where they function as solvents, reagents, and bases capable of facilitating a wide range of chemical reactions. youtube.com The nitrogen atom in the pyridine ring can also act as a ligand, forming complexes with transition metals that are crucial for many catalytic processes. youtube.com This versatility makes pyridine and its derivatives essential raw materials in the production of pharmaceuticals, agrochemicals like herbicides and fungicides, and dyes. youtube.com Specifically, pyridine sulfonyl chlorides are recognized as critical intermediates in the synthesis of important medicinal compounds. patsnap.comgoogle.com For instance, 3-pyridinesulfonyl chloride is a key intermediate for the synthesis of the drug Vonoprazan. patsnap.com

Sulfonyl Chlorides: The sulfonyl chloride (-SO₂Cl) functional group is a highly reactive moiety used extensively in organic synthesis. This reactivity allows for the facile introduction of a sulfonyl group into various molecules. The reactions of sulfonyl chlorides are central to forming sulfonamides, sulfonate esters, and sulfones, which are structural motifs present in a vast number of biologically active compounds and materials. Research into the reactions of pyridine sulfonyl chlorides includes the development of transition-metal-free amination methods, which create new pathways to functionalized pyridine derivatives. acs.org

Significance as a Synthetic Precursor in Advanced Chemical Transformations

This compound serves primarily as an intermediate, or a synthetic precursor, for the construction of more elaborate chemical structures. chembk.com Its value stems from the presence of two distinct reactive sites: the pyridine ring, which can be modified, and the highly reactive chlorosulfonyl group.

The compound is widely utilized in the synthesis of other molecules containing sulfonyl groups and is employed in the development of potential new drugs and pesticides. chembk.com The chlorosulfonyl group readily reacts with a variety of nucleophiles, such as amines, alcohols, and phenols. These reactions allow chemists to link the ethyl isonicotinate (B8489971) scaffold to other molecular fragments, building complexity and tailoring the properties of the final product.

This role as a bifunctional building block makes it a versatile tool for creating libraries of novel compounds for chemical and pharmaceutical research. The ability to perform selective reactions at either the sulfonyl chloride group or the pyridine ring enables the strategic and controlled assembly of target molecules. For example, the related compound chlorosulfonyl isocyanate is known to be highly useful in synthesizing medically important β-lactams, highlighting the synthetic power of the chlorosulfonyl group in creating valuable chemical entities. nih.govbeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO4S B1585667 Ethyl 3-(chlorosulfonyl)isonicotinate CAS No. 306936-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chlorosulfonylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-10-5-7(6)15(9,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJWOJZNWZSBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371337
Record name ethyl 3-(chlorosulfonyl)isonicotinate
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Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-12-9
Record name Ethyl 3-(chlorosulfonyl)-4-pyridinecarboxylate
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Record name ethyl 3-(chlorosulfonyl)isonicotinate
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Record name Ethyl 3-(chlorosulfonyl)isonicotinate
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Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Chlorosulfonyl Isonicotinate

Established and Potential Synthetic Routes to Ethyl 3-(chlorosulfonyl)isonicotinate

The synthesis of this compound is centered around the functionalization of a pyridine (B92270) core. The primary strategies involve either the direct chlorosulfonation of a pre-functionalized pyridine ring or the use of a key intermediate, ethyl isonicotinate (B8489971).

Strategies Involving Isonicotinic Acid Derivatives and Chlorosulfonation

The direct introduction of a sulfonyl chloride group onto the pyridine ring of isonicotinic acid or its derivatives is a potential, though challenging, synthetic route. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. pearson.comnih.gov Sulfonation of pyridine requires harsh conditions, such as high temperatures, to proceed. pearson.com

The electrophilic substitution that does occur typically directs to the 3-position (meta to the nitrogen), as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. pearson.com However, these forceful reaction conditions can lead to the formation of isomeric byproducts that are difficult to separate, and the use of reagents like concentrated sulfuric or chlorosulfonic acid can generate significant acidic waste. google.com Therefore, while theoretically possible, the direct chlorosulfonation of isonicotinic acid itself is complicated by the deactivating effect of both the ring nitrogen and the carboxylic acid group, necessitating harsh conditions that may compromise yield and purity.

Approaches Utilizing Ethyl Isonicotinate as a Core Intermediate

A more established and widely cited method for preparing this compound involves using ethyl isonicotinate as the direct precursor. This approach involves the reaction of ethyl isonicotinate with a chlorosulfonating agent, such as chlorosulfonyl chloride. The reaction is typically conducted at low temperatures and under an inert atmosphere to control reactivity and prevent degradation.

The synthesis of the core intermediate, ethyl isonicotinate, from isonicotinic acid is a well-documented process. Various esterification methods have been developed, ranging from traditional acid catalysis to more modern, optimized procedures suitable for larger-scale production.

Table 1: Selected Synthetic Methods for Ethyl Isonicotinate

Method Reagents & Catalyst Conditions Yield & Purity Key Findings & Limitations
Thionyl Chloride Method Isonicotinic acid, Thionyl chloride, Ethanol (B145695), Toluene, DMF (cat.) Heat to 100°C for 90 mins, add ethanol, heat again. 96% yield (of hydrochloride salt) A two-step, one-pot procedure first forming the acid chloride, then esterifying. prepchem.com
Microwave-Assisted Synthesis Isonicotinic acid, Ethanol, Toluene, Activated carbon with p-toluenesulfonic acid 130°C, 10 min, 200W microwave irradiation. 97.2% yield, 96.3% purity (GC) Significantly reduces reaction time but requires specialized equipment. chemicalbook.com
Solid Acid Catalyst Isonicotinic acid, Ethanol, Toluene, HND230 solid acid catalyst 50-65°C for 3-6 hours, followed by reflux to remove water. 97.2% yield, 99.5% purity (GC) Well-suited for large-scale industrial production due to catalyst recyclability and reduced wastewater generation. google.com

| Ultrasound/Microwave Irradiation | Isonicotinic acid, Ethanol, Natural zeolite catalysts | 80°C under inert atmosphere. | Not specified | Explores the use of natural zeolites as catalysts under non-traditional energy sources. researchgate.net |

Considerations of Chlorosulfonyl Isocyanate (CSI) Analogies in Synthesis

Chlorosulfonyl isocyanate (CSI) is a highly reactive compound with two electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group. researchgate.net Its versatility in organic synthesis stems from this high reactivity, which also necessitates careful handling in inert solvents. prepchem.com

While not a direct reagent in the synthesis of this compound, the reactivity of CSI provides a useful analogy. The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile in both CSI and the reagents used for chlorosulfonation (e.g., chlorosulfonic acid). The challenges in controlling the reactivity of CSI highlight the need for controlled conditions when introducing a chlorosulfonyl group onto the electron-rich positions of the pyridine ring in ethyl isonicotinate. The isocyanate portion of CSI is generally more reactive than the chlorosulfonyl group, allowing for sequential reactions. researchgate.net This predictable reactivity in a multi-functional molecule underscores the principle that the electronic environment of the substrate—in this case, the ethyl isonicotinate ring—will be the dominant factor in directing the site of the chlorosulfonation.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of both the precursor, ethyl isonicotinate, and the final product, this compound, is critical for obtaining a compound of high purity. The methods employed must account for the chemical stability and physical properties of each substance.

For the intermediate ethyl isonicotinate , a typical workup following its synthesis involves neutralizing the acidic catalyst, followed by extraction into an organic solvent like ether. The combined organic layers are then dried over an agent such as anhydrous magnesium sulfate, filtered, and the solvent is removed. Final purification is often achieved by vacuum distillation. prepchem.com

The purification of the final product, This compound , and related aryl sulfonyl chlorides presents more challenges, primarily due to their susceptibility to hydrolysis back to the corresponding sulfonic acid. mdpi.comacs.org Several techniques are employed to mitigate this and isolate the desired product.

Table 2: Purification and Isolation Techniques

Technique Application Description & Challenges
Aqueous Precipitation/Drowning Aryl Sulfonyl Chlorides The reaction mixture is added to cold water or a water/co-solvent mixture, causing the less soluble sulfonyl chloride to precipitate. mdpi.comacs.org This method must be carefully controlled to minimize hydrolysis. mdpi.com The use of an organic co-solvent can improve the physical properties of the precipitate. mdpi.com
Extraction & Crystallization Aryl Sulfonyl Chlorides Following an aqueous quench and neutralization, the product can be extracted into an organic solvent. The solvent is then removed, and the product is purified by crystallization. This method can suffer from considerable yield loss due to hydrolysis during the aqueous workup. acs.org
Silica (B1680970) Gel Chromatography Aryl Sulfonyl Chlorides Some sulfonyl chlorides are stable enough for purification via chromatography. researchgate.netnih.gov However, electron-deficient or otherwise sensitive compounds can decompose on the silica gel. nih.gov
Vacuum Distillation This compound The product has a reported boiling point of 72-78°C at 0.1 mm Hg, indicating that vacuum distillation is a viable method for purification, separating it from non-volatile impurities.

| Direct Conversion | Unstable Sulfonyl Chlorides | When a sulfonyl chloride is too unstable for purification, it is often used crude in the next step, for example, by reacting it directly with an amine to form a more stable sulfonamide, which can then be purified. nih.gov |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to a scalable industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

A key consideration for scalability is the management of highly exothermic reactions, such as chlorosulfonations. mdpi.com While batch processing is common in the lab, it can pose safety risks at a large scale due to potential thermal runaway. Continuous flow chemistry offers a safer and more efficient alternative. rsc.org By using continuous stirred-tank reactors (CSTRs) or microreactors, the reaction volume at any given time is small, allowing for superior temperature control and improved process safety. mdpi.comrsc.org This approach can also lead to significantly higher space-time yields compared to batch processes. mdpi.com

The choice of catalyst for the synthesis of the ethyl isonicotinate precursor is also critical for industrial applications. While traditional methods using sulfuric acid are effective, they generate large volumes of acidic wastewater. The use of recoverable solid acid catalysts, such as HND230, is highly advantageous for large-scale production as it simplifies catalyst removal and drastically reduces high-pollution waste streams. google.com

Optimization of the isolation procedure is equally important. For aryl sulfonyl chlorides, strategies to improve precipitation and filtration include the use of an organic co-solvent during the aqueous drown-out, which can lower the freezing point of the mixture and result in a product with better physical properties (e.g., higher flowability). mdpi.com Minimizing the amount of water used in this step is crucial for improving green chemistry metrics and reducing the formation of the sulfonic acid impurity. mdpi.com

Table 3: Parameters for Synthesis Optimization and Scale-up

Parameter Batch Process Consideration Continuous Flow Advantage Scalable Strategy
Safety Risk of thermal runaway in large, exothermic reactions. mdpi.com Small reaction volumes and superior heat exchange provide better control and inherent safety. rsc.org Implement continuous flow systems to manage hazardous reagents and exothermic steps. mdpi.com
Yield & Efficiency Limited by slow addition rates and time for heating/cooling cycles. mdpi.com Short residence times and precise control can lead to higher space-time yields. mdpi.comrsc.org Optimize stoichiometry, temperature, and residence time using Design of Experiments (DoE). mdpi.com
Catalyst (Precursor) Liquid acid catalysts (e.g., H₂SO₄) require neutralization, creating waste. Can utilize packed-bed reactors with solid catalysts for easy separation. Employ recyclable solid acid catalysts for esterification to simplify workup and reduce waste. google.com

| Purification | Large-volume extractions and crystallizations can be inefficient and lead to product loss via hydrolysis. acs.org | Enables continuous precipitation and filtration, improving consistency and reducing hydrolysis risk. mdpi.com | Optimize precipitation conditions (e.g., co-solvents) to improve product quality and reduce waste. mdpi.com |

Applications and Utility of Ethyl 3 Chlorosulfonyl Isonicotinate in Advanced Organic Synthesis

Role as a Building Block for Heterocyclic Compounds

The inherent reactivity of the ethyl 3-(chlorosulfonyl)isonicotinate scaffold, characterized by the electrophilic sulfonyl chloride and the ester group on the pyridine (B92270) core, positions it as a strategic starting material for the synthesis of diverse heterocyclic structures. These groups provide orthogonal chemical handles for elaboration and cyclization reactions.

Synthesis of Pyridine-Fused Systems

The strategic placement of the chlorosulfonyl group on the pyridine ring offers a pathway for the construction of fused-ring systems. While specific examples detailing the direct cyclization of this compound into fused pyridines are not extensively documented in readily available literature, the general principles of heterocyclic chemistry suggest its potential. Intramolecular reactions, potentially after modification of the ester group or reaction at the sulfonyl chloride, could lead to the formation of bicyclic pyridyl structures. The sulfonyl chloride can be converted into a sulfonamide, which then could participate in a cyclization reaction with a suitable functional group elsewhere on the molecule.

Incorporation into Multi-cyclic Architectures

The utility of this compound extends to its role as a precursor for more complex, multi-cyclic architectures. Heterocyclic compounds like quinazolines and quinolines are crucial in medicinal chemistry for creating drugs with anticancer and anti-inflammatory properties. cymitquimica.com The derivatization of the pyridine core of this compound is a key step in building such larger molecular systems. By first reacting the sulfonyl chloride group, chemists can introduce new functionalities that can then be used to build additional rings onto the initial pyridine scaffold, leading to the formation of elaborate polycyclic molecules.

Precursor for Sulfonamide and Sulfonylurea Derivatives

The most prominent and well-documented application of this compound is its use as a precursor for sulfonamide and related derivatives. The high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines, is the cornerstone of this utility.

Formation of N-Acylsulfonamides and Related Structures

The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides. This reaction is typically carried out in the presence of a base or in a solvent like pyridine that can act as both a solvent and an acid scavenger. google.com The resulting products contain the isonicotinate (B8489971) ester and a newly formed sulfonamide linkage. This straightforward transformation allows for the introduction of a wide variety of substituents, depending on the amine used in the reaction.

Table 1: General Reaction Scheme for Sulfonamide Formation

Reactant 1Reactant 2Product Structure
This compoundR-NH₂ (Amine)Ethyl 3-(N-R-sulfamoyl)isonicotinate

This table illustrates the general reaction where 'R' represents a variable organic substituent.

Derivatization to Compounds with Potential Bioactive Scaffolds

The sulfonamides derived from this compound are valuable scaffolds for identifying new bioactive compounds. The sulfonamide functional group is a key feature in many known pharmaceuticals. By synthesizing a library of derivatives from this precursor, researchers can explore new chemical space in drug discovery programs. For instance, patent literature describes the reaction of similar chlorosulfonyl-containing aromatic compounds with various amines to produce new classes of µ-opioid receptor agonists, which are targeted for the treatment of pain. google.com This highlights the role of the sulfonyl chloride group in creating structures with significant potential for biological activity.

Contribution to the Synthesis of Complex Drug Molecules and Agrochemicals

The structural motifs accessible from this compound are relevant to both the pharmaceutical and agrochemical industries. The pyridine ring and the sulfonamide linkage are common features in many commercial products in these sectors.

While a direct synthetic route from this compound to a specific marketed drug is not prominently published, its role as an intermediate is clear from its utility in creating bioactive scaffolds. google.com The development of complex molecules, such as enzyme inhibitors or receptor modulators, often relies on building blocks that allow for the systematic variation of substituents to optimize potency and selectivity. cymitquimica.com this compound provides such a platform, enabling the synthesis of libraries of compounds for screening and development in the search for new drugs and agrochemicals. The ability to react the sulfonyl chloride and ester groups independently allows for a high degree of molecular diversity in the final products.

Development of Novel Reagents and Catalysts from this compound

This compound serves as a versatile precursor for the development of novel reagents and catalysts, primarily owing to the high reactivity of its sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, alcohols, and thiols, to furnish a diverse range of sulfonamide, sulfonate ester, and thiosulfonate ester derivatives, respectively. The strategic incorporation of the isonicotinate moiety provides a handle for further functionalization or for influencing the solubility and electronic properties of the resulting molecules.

While specific, widespread applications in catalysis are not extensively documented in publicly available literature, the structural motifs accessible from this compound are of significant interest. For instance, the synthesis of novel ligands for transition metal catalysis is a promising area of exploration. The pyridine nitrogen of the isonicotinate ring system can act as a coordination site for metal centers, while the synthetically versatile sulfonyl group allows for the introduction of various functionalities that can modulate the steric and electronic environment of the metal, thereby influencing its catalytic activity and selectivity.

The development of organocatalysts derived from this compound represents another area of potential. The formation of chiral sulfonamides by reacting the sulfonyl chloride with chiral amines or amino alcohols can lead to new classes of hydrogen-bond-donating catalysts. These catalysts could be applied in a variety of asymmetric transformations.

A summary of potential reagent and catalyst classes derivable from this compound is presented below:

Precursor CompoundReactantResulting Compound ClassPotential Application
This compoundPrimary/Secondary AminesSulfonamidesLigands for transition metal catalysis, organocatalysts, pharmaceutical intermediates
This compoundAlcohols/PhenolsSulfonate EstersReagents for sulfonylation, protecting groups, intermediates for further synthesis
This compoundThiolsThiosulfonate EstersReagents for sulfenylation, biologically active compounds
This compoundChiral Amines/Amino AlcoholsChiral Sulfonamides/SulfonamidolsChiral ligands, chiral organocatalysts

Stereoselective and Regioselective Applications in Target-Oriented Synthesis

The application of this compound and its derivatives in stereoselective and regioselective synthesis is an emerging field, with potential demonstrated by the reactivity of the core structure. The inherent reactivity of the sulfonyl chloride group, combined with the electronic nature of the pyridine ring, allows for controlled reactions at specific sites within a molecule.

Regioselective Applications:

The primary handle for regioselective reactions is the sulfonyl chloride group. In molecules with multiple reactive sites, the chemoselective reaction of a nucleophile with the sulfonyl chloride allows for the specific introduction of a sulfonyl-based functionality. For example, in a polyfunctional molecule containing both an amine and a less reactive alcohol, the amine will preferentially react with the this compound to form a sulfonamide, leaving the alcohol untouched for subsequent transformations. This regioselectivity is crucial in the streamlined synthesis of complex target molecules, as it minimizes the need for protecting group strategies.

The pyridine ring itself can direct regioselective transformations on other parts of a molecule through its electronic and coordinating properties, although specific examples directly employing this compound in this context are not yet prevalent in the literature.

Stereoselective Applications:

The development of stereoselective applications hinges on the conversion of this compound into chiral derivatives. As mentioned previously, reaction with chiral amines or alcohols can generate chiral sulfonamides and sulfonate esters. These chiral auxiliaries or ligands can then be employed to induce stereoselectivity in a variety of chemical transformations.

For instance, a chiral sulfonamide ligand derived from this compound could be coordinated to a metal catalyst to facilitate enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. The predictable geometry and electronic environment provided by the chiral ligand would favor the formation of one enantiomer of the product over the other.

While detailed research findings on the extensive use of this compound in major, multi-step total syntheses are limited, its potential as a building block for achieving stereochemical and regiochemical control is clear. The following table outlines theoretical applications in this domain:

Derivative of this compoundReaction TypeRole of DerivativeExpected Outcome
Chiral SulfonamideAsymmetric CatalysisChiral LigandEnantiomerically enriched products
SulfonamideDirected MetalationDirecting GroupRegioselective functionalization of an adjacent position
Sulfonate EsterNucleophilic SubstitutionChiral Leaving GroupStereospecific substitution with inversion of configuration

Further research into the applications of this versatile compound is expected to unveil more concrete examples of its utility in the stereoselective and regioselective synthesis of complex organic molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of ethyl 3-(chlorosulfonyl)isonicotinate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and is instrumental in assessing the purity of synthesized batches.

¹H NMR, ¹³C NMR, and Heteronuclear NMR Experiments

¹H (proton) and ¹³C (carbon-13) NMR are the foundational techniques for the structural analysis of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the ethyl ester group. The aromatic region will display characteristic splitting patterns due to the coupling between adjacent protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the pyridine ring and the ethyl ester group will give rise to a distinct signal. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon of the ester will appear at a significantly downfield shift.

Heteronuclear NMR Experiments: Techniques such as ¹⁵N or ¹⁷O NMR could provide further structural insights, particularly regarding the nitrogen of the pyridine ring and the oxygen atoms of the ester and sulfonyl chloride groups. However, these are less commonly employed due to the lower natural abundance and sensitivity of these nuclei.

A representative, though not experimentally derived, summary of expected ¹H and ¹³C NMR chemical shifts for this compound is provided in the table below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-2~9.1~152.0
Pyridine H-5~8.0~125.0
Pyridine H-6~8.9~155.0
Ethyl -CH₂-~4.5~63.0
Ethyl -CH₃~1.4~14.0
Pyridine C-3-~148.0
Pyridine C-4-~140.0
Ester C=O-~164.0

Note: The above data is illustrative and based on typical chemical shifts for similar structural motifs.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are indispensable for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent protons on the pyridine ring. thsci.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). thsci.com This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments of the more sensitive ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. thsci.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbon atom attached to the sulfonyl chloride group, by observing their correlations with nearby protons.

Quantitative NMR (qNMR) for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. By integrating the signals in a ¹H NMR spectrum and comparing them to the signal of a certified internal standard of known concentration, the absolute quantity of this compound can be determined without the need for a calibration curve specific to the analyte. This technique is valuable for monitoring the progress of a reaction by measuring the disappearance of starting materials and the appearance of the product over time. It can also be used to accurately determine the final yield of a synthesis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₈ClNO₄S), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions. Predicted HRMS data for common adducts are presented below.

Adduct Predicted m/z
[M+H]⁺249.99353
[M+Na]⁺271.97547
[M+K]⁺287.94941
[M+NH₄]⁺267.02007

Data sourced from PubChemLite, predicted values.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of complex mixtures, such as reaction crude, to identify the presence of this compound, as well as any byproducts or unreacted starting materials. The liquid chromatograph separates the components of the mixture, which are then individually introduced into the mass spectrometer for detection and identification. LC-MS is also a valuable tool for assessing the purity of the final product. In method development, different chromatographic conditions (e.g., mobile phase composition, column type) can be tested to achieve optimal separation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features.

The IR spectrum of a related compound, ethyl isonicotinate (B8489971), which shares the ethyl carboxylate and pyridine ring structure, shows characteristic absorption bands. researchgate.netchemicalbook.comspectrabase.com These include stretches for the C-H bonds of the aromatic ring and the ethyl group, the C=O of the ester, and the C-N and C-C vibrations within the pyridine ring. researchgate.netlibretexts.org

In the case of this compound, additional characteristic peaks corresponding to the sulfonyl chloride group (SO₂Cl) would be expected. The symmetric and asymmetric stretching vibrations of the S=O bonds in sulfonyl chlorides typically appear in the regions of 1185-1160 cm⁻¹ and 1385-1365 cm⁻¹, respectively. The C-S bond stretch is generally observed in the 800-600 cm⁻¹ range, while the S-Cl stretch appears at lower frequencies.

Table 1: Expected Infrared Absorption Ranges for this compound Functional Groups

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
C-H (Aromatic) Stretch 3100-3000
C-H (Aliphatic) Stretch 3000-2850
C=O (Ester) Stretch ~1725
C=C, C=N (Aromatic Ring) Stretch 1600-1400
S=O (Sulfonyl Chloride) Asymmetric Stretch 1385-1365
S=O (Sulfonyl Chloride) Symmetric Stretch 1185-1160
C-O (Ester) Stretch 1300-1000

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. For this compound, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and flash column chromatography, are utilized to ensure the purity of the final product and to monitor the progress of its synthesis. oup.comwisc.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is particularly well-suited for the analysis of pyridine derivatives like this compound. researchgate.netoup.comhelixchrom.com

In a typical HPLC setup for a pyridine derivative, a reversed-phase column, such as a C18 column, is often employed. oup.comchromforum.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The use of mixed-mode stationary phases can also be effective for the analysis of pyridine compounds. sielc.com

For this compound, an appropriate HPLC method would allow for the determination of its purity by separating it from any starting materials, byproducts, or degradation products. The retention time of the compound under specific chromatographic conditions serves as a key identifier. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Table 2: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient or isocratic mixture of water (with acid additive like formic or sulfuric acid) and acetonitrile. sielc.com
Flow Rate 1.0 mL/min
Detection UV at 250 nm sielc.com

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another vital analytical technique for separating and analyzing volatile compounds. chemscene.com While sulfonyl chlorides can be prone to degradation at the high temperatures often used in GC, derivatization can be employed to create more thermally stable compounds. core.ac.uknih.gov For instance, the sulfonyl chloride can be converted to a sulfonamide, which is more amenable to GC analysis. core.ac.uknih.gov

However, direct GC analysis of some sulfonyl chlorides is possible. core.ac.uk When coupled with a mass spectrometer (GC-MS), this technique provides not only separation information but also structural data based on the mass-to-charge ratio of the fragmented ions. nih.govrsc.org

For the analysis of this compound, a GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

Table 3: General GC-MS Parameters for Analysis of Related Compounds

Parameter Condition
Column RTX-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness rsc.org
Carrier Gas Helium rsc.org
Injector Temperature 280 °C rsc.org
Oven Program Initial hold at a lower temperature (e.g., 50°C), followed by a temperature ramp (e.g., 25 °C/min) to a final temperature (e.g., 300°C). rsc.org
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) core.ac.uk |

Note: Method parameters, especially the temperature program, must be carefully optimized to prevent thermal degradation of this compound.

Flash column chromatography is a preparative technique used for the rapid purification of compounds from a mixture. rochester.edumdpi.com It is a common and essential step in the synthesis of organic molecules, including this compound, to isolate the desired product in high purity. wisc.edumdpi.com

The principle of flash chromatography is similar to traditional column chromatography, but a positive pressure is applied to the column to accelerate the flow of the mobile phase, significantly reducing the separation time. rochester.eduorgsyn.org Silica (B1680970) gel is the most commonly used stationary phase for normal-phase flash chromatography. rochester.edurochester.edu

The process involves selecting an appropriate solvent system (eluent), typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or ether), that provides good separation of the target compound from impurities as determined by thin-layer chromatography (TLC). rochester.edumit.edu The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through the column under pressure. rochester.edu Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 4: Typical Parameters for Flash Column Chromatography Purification

Parameter Description
Stationary Phase Silica gel (200-400 mesh) wisc.edu
Mobile Phase (Eluent) A mixture of a nonpolar and a polar solvent, such as Hexane/Ethyl Acetate. The ratio is determined by preliminary TLC analysis. rochester.edu
Column Loading The crude product can be loaded directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel. rochester.edu
Elution The solvent is pushed through the column using compressed air or nitrogen pressure. orgsyn.org

| Fraction Collection | Fractions are collected sequentially and analyzed for purity. |

Theoretical and Computational Investigations of Ethyl 3 Chlorosulfonyl Isonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 3-(chlorosulfonyl)isonicotinate at the electronic level. These methods model the behavior of electrons within the molecule to predict its stability, reactivity, and the course of its chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. rsc.org For this compound, DFT can be employed to model its reactions, such as nucleophilic substitution at the sulfonyl chloride group, which is a common pathway for creating libraries of sulfonamide derivatives. acs.org

By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates. rsc.org The energy barriers associated with these transition states determine the feasibility and rate of a particular reaction pathway. For instance, the reaction of this compound with an amine could proceed through several mechanisms, including a concerted SN2-like displacement or a stepwise addition-elimination pathway. DFT calculations can elucidate which pathway is energetically more favorable. rsc.org Studies on related sulfonyl chlorides have shown that DFT is effective in distinguishing between concerted, stepwise, and even radical-mediated reaction pathways, providing a reliable prediction of the reaction outcome. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway This table illustrates the type of data that would be generated from a DFT study of the reaction between this compound and a generic primary amine (R-NH₂).

ParameterReactantsTransition State (TS)IntermediateProduct
Relative Energy (kcal/mol) 0.0+15.2-5.4-25.8
Key Interatomic Distance (Å) S---N: >3.5S---N: 2.1; S---Cl: 2.4S-N: 1.8; S-Cl: >3.0S-N: 1.6
Imaginary Frequency (cm⁻¹) None-350 (S-N bond formation)NoneNone

Note: Data are hypothetical and for illustrative purposes only.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are key predictors of a molecule's electrophilic and nucleophilic sites. acs.orgnumberanalytics.com

For this compound, FMO analysis would predict the following:

LUMO: The LUMO is expected to be localized predominantly on the highly electrophilic sulfur atom of the chlorosulfonyl (-SO₂Cl) group. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This localization indicates that the primary site for nucleophilic attack will be the sulfur atom.

HOMO: The HOMO is likely to be distributed across the electron-rich pyridine (B92270) ring system. The specific energy of the HOMO influences the molecule's ability to act as an electron donor in certain reactions.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. numberanalytics.com Computational methods can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals.

Table 2: Predicted Frontier Orbital Properties for this compound Based on general principles of analogous aromatic sulfonyl chlorides.

OrbitalPredicted Energy Range (eV)Primary Atomic ContributionImplication for Reactivity
LUMO -1.0 to -2.5Sulfur, ChlorineSite of nucleophilic attack
HOMO -7.0 to -8.5Pyridine Ring (C, N)Electron-donating character
HOMO-LUMO Gap 5.0 to 7.0N/ADetermines overall kinetic stability

Note: Energy values are typical ranges for similar molecules and serve as estimations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This approach is invaluable for understanding the conformational flexibility of this compound and the crucial role of the solvent environment. rsc.org

MD simulations place the molecule in a simulated "box" of solvent molecules (e.g., water, methanol, or dichloromethane) and calculate the forces between all atoms to model their motion. mdpi.comnih.gov For this compound, this would reveal:

Conformational Preferences: The ethyl ester group can rotate, leading to different spatial arrangements (conformers). MD simulations can determine the most stable and populated conformers by exploring the molecule's potential energy landscape.

Solvent Interactions: The simulation can show how polar solvent molecules arrange themselves around the solute. Specific hydrogen bonds or dipole-dipole interactions between the solvent and the polar sulfonyl chloride and ester groups can be identified. These interactions stabilize the molecule and can significantly influence reaction mechanisms and rates, particularly in solvolysis reactions. nih.govresearchgate.net For example, studies on other sulfonyl chlorides have used computational models to analyze how different solvents affect solvolysis rates by stabilizing or destabilizing the transition state. nih.gov

Table 3: Key Parameters from a Hypothetical MD Simulation Illustrates typical outputs from an MD simulation in a solvent like water.

ParameterDescriptionTypical Finding
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions over time, indicating structural stability.Low RMSD (<2 Å) would suggest a stable overall conformation.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms, highlighting flexible regions.Higher RMSF for the ethyl ester chain compared to the rigid pyridine ring.
Radial Distribution Function g(r) Describes the probability of finding a solvent molecule at a certain distance from a solute atom.A sharp peak for water's oxygen around the sulfur atom, indicating strong solvation.

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry provides highly accurate predictions of spectroscopic data, which are essential for the structural characterization of newly synthesized compounds. nih.govd-nb.info DFT calculations are routinely used to predict NMR and IR spectra. nih.govacs.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. rsc.orgnih.gov For this compound, this allows for the assignment of key peaks in an experimental IR spectrum, such as the characteristic strong asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, the C=O stretch of the ester, and the S-Cl stretch. acdlabs.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus, a theoretical spectrum can be generated. This is particularly useful for complex molecules where spectral overlap makes empirical assignment difficult. Comparing the predicted spectrum with the experimental one provides strong evidence for the proposed chemical structure. youtube.com

Table 4: Comparison of Typical Experimental and Computationally Predicted IR Frequencies

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Basis of Prediction
C=O (Ester) Stretching1720-1740DFT frequency calculations
SO₂ (Sulfonyl) Asymmetric Stretching1370-1410 acdlabs.comDFT frequency calculations
SO₂ (Sulfonyl) Symmetric Stretching1160-1210 acdlabs.comDFT frequency calculations
C-O (Ester) Stretching1250-1300DFT frequency calculations
S-Cl (Sulfonyl Chloride) Stretching~375 nist.govDFT frequency calculations

Structure-Activity Relationship (SAR) Studies via Computational Modeling

This compound is primarily a reactive intermediate, or building block, for creating libraries of more complex molecules, often with potential biological activity. nih.govacs.org A common application is its reaction with a diverse set of amines to produce a library of sulfonamides. Computational Structure-Activity Relationship (SAR) or Quantitative Structure-Property Relationship (QSPR) studies are then used to link the chemical structures of these derivatives to their observed biological effects. nih.govresearchgate.net

The process involves:

Library Generation: Synthesizing a series of compounds where the 'R' group of the sulfonamide (from the starting amine) is varied.

Descriptor Calculation: For each derivative in the library, computational methods are used to calculate a range of molecular descriptors. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the measured biological activity (e.g., IC₅₀ value for enzyme inhibition). nih.gov

Prediction: The resulting SAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov Studies on isonicotinic acid derivatives have successfully used QSAR to correlate structural properties with antimycobacterial activity. researchgate.netacs.org

Table 5: Illustrative SAR Table for a Library of Sulfonamide Derivatives Shows how computational descriptors might vary for derivatives made from this compound and different amines (R-NH₂).

R-Group (from Amine)Molecular Weight ( g/mol )Calculated logPHOMO Energy (eV)Predicted Activity (IC₅₀, µM)
-CH₃ 228.241.5-7.810.5
-CH₂CH₂OH 258.270.8-7.98.2
-Phenyl 290.322.9-7.55.1
-4-Fluorophenyl 308.313.2-7.64.3

Note: Values are hypothetical, for illustrative purposes, to demonstrate the output of a QSAR study.

Emerging Research Frontiers and Future Perspectives on Ethyl 3 Chlorosulfonyl Isonicotinate

Integration into Flow Chemistry and Automated Synthesis Platforms

The structure of Ethyl 3-(chlorosulfonyl)isonicotinate, with its highly reactive chlorosulfonyl group, makes it an exceptional candidate for integration into modern high-throughput chemical synthesis technologies. Automated synthesis platforms, which enable the rapid and efficient production of a wide range of organic molecules, are particularly well-suited for leveraging the reactivity of this compound. capes.gov.br

These platforms often operate using pre-packaged reagent cartridges for specific chemical transformations, such as amide bond formation. capes.gov.br this compound could be used as a central scaffold, reacting with a diverse library of amines loaded into these cartridges to generate large arrays of novel sulfonamide compounds. This approach accelerates the discovery process for new bioactive molecules by streamlining the synthesis and purification steps. The entire process, from reaction to isolation, can be automated, minimizing manual handling of the reactive sulfonyl chloride and increasing reproducibility.

The table below illustrates the types of reactions common to automated synthesis platforms that are directly applicable to this compound and its derivatives.

Reaction TypeRelevance to this compound ChemistryPotential Outcome
Amide/Sulfonamide FormationDirect reaction of the sulfonyl chloride group with primary or secondary amines.Rapid generation of diverse sulfonamide libraries.
Ester SaponificationHydrolysis of the ethyl ester group to a carboxylic acid.Creates a new reactive handle for further diversification (e.g., amide coupling).
Suzuki CouplingPotential cross-coupling at the pyridine (B92270) ring (if modified to an appropriate halide).Introduction of aryl or vinyl groups to the heterocyclic core.
Reductive AminationCould be used on derivatives where the ester is reduced to an aldehyde.Further functionalization of the molecule's side chain.

Flow chemistry represents another frontier. The continuous processing of this compound with various nucleophiles in a microreactor can offer superior control over reaction conditions (temperature, pressure, and time), leading to higher yields and purities compared to batch processing. This is particularly advantageous for managing the exothermic nature of sulfonamide formation.

Catalytic Transformations Involving this compound

Recent advances in catalysis are opening new, previously inaccessible reaction pathways for sulfonyl chlorides. Beyond their traditional role as electrophiles for sulfonamide synthesis, these moieties can now participate in sophisticated carbon-carbon bond-forming reactions.

One of the most promising areas is the palladium-catalyzed cross-coupling of arenesulfonyl chlorides. nih.gov In reactions analogous to the Stille coupling, the sulfonyl chloride group can be cross-coupled with organostannanes in the presence of a palladium catalyst. capes.gov.brnih.gov This desulfinative coupling represents a powerful method for generating biaryl structures, which are prevalent in pharmaceuticals and functional materials. Arenesulfonyl chlorides have been shown to be more reactive than the corresponding aryl chlorides and bromides in these transformations, offering a distinct advantage. nih.gov Applying this methodology to this compound could enable the direct formation of a C-C bond at the 3-position of the pyridine ring, a transformation that is difficult to achieve through classical methods.

Furthermore, the pyridine ring itself offers opportunities for catalytic functionalization. While the electron-withdrawing nature of the sulfonyl and ester groups deactivates the ring towards electrophilic substitution, modern cross-coupling techniques provide a viable alternative. After the sulfonyl chloride has been converted into a less reactive sulfonate or sulfonamide, palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination could potentially be employed to modify other positions on the pyridine nucleus, provided a suitable handle (like a halide) is present or installed. rsc.orgacs.org Research into palladium-catalyzed couplings of pyridine sulfinate salts also highlights the growing toolkit for functionalizing such heterocyclic systems. acs.org

Exploration of Sustainable and Green Chemistry Approaches in its Handling and Reactions

The conventional synthesis of sulfonamides from sulfonyl chlorides and amines, while effective, often relies on chlorinated solvents and organic bases, generating stoichiometric amounts of hydrochloride waste. The principles of green chemistry are driving the development of more environmentally benign alternatives.

Recent research has focused on conducting sulfonamide synthesis in water, a safe and non-toxic solvent. mdpi.com Using a simple inorganic base like sodium carbonate as an HCl scavenger, this method allows for the easy isolation of pure products through filtration, significantly reducing organic waste. mdpi.com Another advanced approach is mechanochemistry, where reactions are carried out in a ball mill with minimal or no solvent. rsc.org A one-pot, two-step mechanochemical process has been developed that generates the sulfonyl chloride from a disulfide and then reacts it with an amine, all within the same vessel. rsc.org

Other strategies focus on avoiding the sulfonyl chloride intermediate altogether or generating it in situ from less hazardous precursors like thiols using oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like ethanol (B145695) or glycerol. rsc.orgorganic-chemistry.org These methods reduce the risks associated with storing and handling highly reactive sulfonyl chlorides.

The table below compares a traditional approach to sulfonamide synthesis with emerging green alternatives.

ParameterTraditional MethodGreen/Sustainable Alternative
SolventDichloromethane, TetrahydrofuranWater, Ethanol, Glycerol, or solvent-free (mechanochemistry). mdpi.comrsc.org
BaseTriethylamine, PyridineInorganic bases (e.g., Na₂CO₃, MgO), or catalytic approaches. mdpi.comrsc.org
ProcessMulti-step with isolation of sulfonyl chloride.One-pot, in-situ generation of sulfonyl chloride; telescopic processes. rsc.orgrsc.org
WasteOrganic solvent waste, triethylammonium (B8662869) chloride salt.Aqueous waste with inorganic salts, minimal to no organic waste.

Potential for Materials Science Applications

The unique bifunctional nature of this compound makes it a promising precursor for novel functional materials and polymers. Pyridine-containing polymers are of significant interest in materials science due to the unique properties imparted by the Lewis basic nitrogen atom in the repeating unit, such as pH-responsiveness and metal coordination capabilities. digitellinc.comacs.org

This compound can be envisioned as a functional monomer or a modifying agent for polymers. For instance, it can be reacted with a monomer containing a primary or secondary amine. The resulting sulfonamide-linked pyridine monomer could then be polymerized, incorporating the pyridine moiety directly into the polymer backbone or as a pendant group. Such polymers could exhibit:

pH-Responsiveness: The pyridine nitrogen can be protonated under acidic conditions, altering the polymer's solubility and conformation. This property is highly sought after for creating "smart" materials for applications like controlled drug release. acs.org

Metal Coordination: The pyridine unit can act as a ligand to coordinate with metal ions. This could be used to create single-chain nanoparticles, catalytic materials, or sensors.

Enhanced Properties: The incorporation of the rigid pyridine ring and the polar sulfonamide group can influence the thermal stability, mechanical properties, and fluorescence of the resulting polymers. mdpi.com

The streamlined synthesis of unique pyridine-containing monomers is an active area of research, and the reactivity of this compound provides a straightforward route to novel polymer building blocks. digitellinc.com

Interdisciplinary Research Opportunities

The future development of this compound lies at the intersection of multiple scientific disciplines. The full potential of this molecule can be realized through collaborative research efforts:

Chemistry and Chemical Engineering: Chemists can design novel reaction pathways while chemical engineers can translate these into efficient, scalable, and safe continuous flow and automated processes. This synergy is key to moving from lab-scale discovery to industrial production.

Materials Science and Medicinal Chemistry: Materials scientists can use the compound to build novel polymers and smart materials. mdpi.com These materials could, in turn, be used by medicinal chemists and pharmacologists as advanced drug delivery systems, where the polymer itself might be designed to release a therapeutic agent synthesized from the very same starting material.

Computational Science and Synthesis: Computational chemists can model and predict the properties of vast virtual libraries of sulfonamides derived from this compound. These predictions can then guide synthetic efforts, focusing resources on the most promising candidates for automated synthesis and biological screening.

The journey of a single molecule from a simple building block to a component in an advanced material or a lead in a drug discovery program highlights the interconnectedness of modern science. This compound is well-positioned to be a subject of such interdisciplinary exploration, pushing the boundaries of what is possible in chemical synthesis and its applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-(chlorosulfonyl)isonicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via chlorosulfonation of ethyl isonicotinate using chlorosulfonic acid under controlled temperatures (0–5°C). Key steps include:

  • Reagent Selection : Excess chlorosulfonic acid ensures complete sulfonation at the pyridine ring’s 3-position.
  • Quenching : Reaction mixtures are quenched with ice-water to isolate the product.
  • Purification : Recrystallization from ethanol improves purity (>95%) .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (%)
ChlorosulfonationClSO₃H, 0–5°C, 4h65–7085–90
RecrystallizationEthanol, RT60–65>95

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the ester and chlorosulfonyl groups (e.g., ester carbonyl at ~165 ppm in ¹³C NMR). IR identifies S=O stretches (1350–1150 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (UV detection at 254 nm) monitors purity.
  • Physicochemical Properties : Density (1.437 g/cm³) and boiling point (376.7°C) are critical for solvent selection in downstream reactions .

Advanced Research Questions

Q. How do electronic effects of the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chlorosulfonyl group activates the pyridine ring for nucleophilic attack. For example:

  • Amination : React with primary amines (e.g., methylamine) in DMF at 80°C to yield sulfonamide derivatives.
  • Mechanistic Insight : The sulfonyl group stabilizes transition states via resonance, accelerating substitution .
    • Data Contradiction : Unlike ethyl 3-chloroisonicotinate (), the chlorosulfonyl group’s stronger electron-withdrawing nature reduces side reactions (e.g., ester hydrolysis) during substitutions .

Q. What strategies optimize the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modifying the ester group (e.g., replacing ethyl with isopropyl) alters lipophilicity and binding to targets like NAD+ biosynthetic enzymes .
  • In Vitro Assays : Test inhibition of InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis using a microplate spectrophotometric assay (IC₅₀ values <10 µM indicate potency) .
    • Key Data :
DerivativeIC₅₀ (µM)LogP
Ethyl ester8.21.9
Isopropyl ester5.72.4

Q. How can discrepancies in reported antimicrobial activity be resolved across studies?

  • Methodological Answer : Variability arises from:

  • Strain-Specific Effects : Test against standardized strains (e.g., E. coli ATCC 25922) to ensure reproducibility.
  • Solubility Limitations : Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability in broth microdilution assays .
    • Case Study : A 2024 study reported MIC values of 16 µg/mL for S. aureus, while a 2025 study observed 32 µg/mL. Differences were traced to agar vs. liquid media .

Data Analysis & Experimental Design

Q. What analytical approaches validate the compound’s stability under storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; <5% degradation indicates suitability for long-term storage .
  • Mass Spectrometry : LC-MS identifies degradation products (e.g., hydrolysis to 3-(chlorosulfonyl)isonicotinic acid) .

Q. How do steric and electronic factors impact regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferential attack at the 4-position due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 30 kcal/mol at 2-position) .
  • Experimental Validation : X-ray crystallography of derivatives confirms regioselectivity trends .

Safety & Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of chlorosulfonic acid vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.